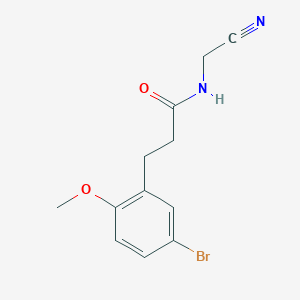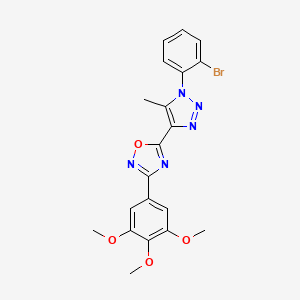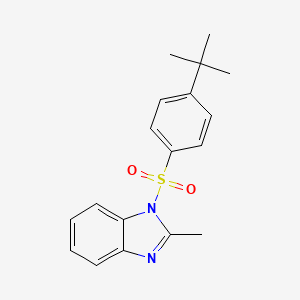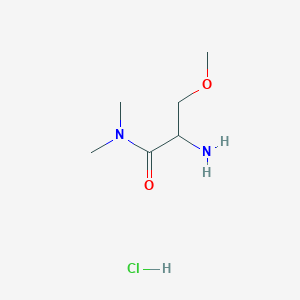
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCPA, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. CCPA belongs to the class of pyrimidine derivatives and has been identified as a potent and selective A1 adenosine receptor agonist.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the activation of A1 adenosine receptors, which are G protein-coupled receptors that are widely expressed in the body. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the activation of various downstream signaling pathways, resulting in a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of cardiovascular function, neurotransmission, and inflammation. This compound has been shown to reduce blood pressure, heart rate, and myocardial oxygen consumption, making it a potential therapeutic agent for the treatment of cardiovascular diseases. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and promoting neuronal survival in various neurological disorders. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency for A1 adenosine receptors, allowing for the specific activation of this receptor subtype. Additionally, this compound has been shown to have a long half-life, allowing for sustained activation of A1 adenosine receptors. However, this compound has several limitations for lab experiments, including its limited solubility in aqueous solutions, requiring the use of organic solvents for its administration.
Zukünftige Richtungen
There are several future directions for the study of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, including the development of novel analogs with improved pharmacokinetic properties and the identification of new therapeutic applications for this compound. Additionally, the development of new methods for the synthesis of this compound and its analogs may allow for the production of larger quantities of these compounds, facilitating their use in preclinical and clinical studies. Finally, the identification of new signaling pathways and molecular targets for this compound may provide new insights into the biological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline with cyclopropylamine to form N-(5-chloro-2-methoxyphenyl)cyclopropylamine. This intermediate is then reacted with ethyl cyanoacetate to form N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide, which is then hydrolyzed to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. A1 adenosine receptors are widely distributed in the body and play a critical role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation. This compound has been shown to selectively activate A1 adenosine receptors, resulting in a wide range of biological effects.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14-5-4-10(16)6-12(14)19-15(20)13-7-11(9-2-3-9)17-8-18-13/h4-9H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJWHNMZISRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine](/img/structure/B2560963.png)
![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2560967.png)



![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)


![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)

